molecular formula C10H14O4 B14752158 Cyclobutanecarbonyl cyclobutanecarboperoxoate CAS No. 1607-27-8

Cyclobutanecarbonyl cyclobutanecarboperoxoate

Cat. No.: B14752158
CAS No.: 1607-27-8
M. Wt: 198.22 g/mol
InChI Key: YVYXBIOZSJWLIY-UHFFFAOYSA-N
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Description

Cyclobutanoyl peroxide is an organic peroxide compound characterized by a four-membered cyclobutane ring attached to a peroxide group. This compound is known for its high reactivity due to the strained ring structure and the presence of the peroxide group, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanoyl peroxide can be synthesized through the reaction of cyclobutanone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.

Industrial Production Methods: On an industrial scale, cyclobutanoyl peroxide is produced using similar methods but optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclobutanoyl peroxide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Under certain conditions, it can be reduced to form cyclobutanol and other products.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic environments.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used to replace the peroxide group, often under mild conditions to prevent decomposition.

Major Products Formed:

    Oxidation: Products include cyclobutanone and other oxidized derivatives.

    Reduction: Cyclobutanol and related alcohols are common products.

    Substitution: Depending on the nucleophile, products can include a wide range of substituted cyclobutane derivatives.

Scientific Research Applications

Cyclobutanoyl peroxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.

    Biology: Its reactivity makes it useful in studying oxidative stress and related biological processes.

    Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.

    Industry: It is used in polymerization reactions and as a curing agent for certain types of resins and elastomers.

Mechanism of Action

Cyclobutanoyl peroxide can be compared with other organic peroxides such as benzoyl peroxide and hydrogen peroxide:

    Benzoyl Peroxide: Similar in its ability to generate free radicals, but benzoyl peroxide is more commonly used in topical acne treatments and polymerization processes.

    Hydrogen Peroxide: A simpler peroxide, widely used as a disinfectant and bleaching agent. It is less reactive than cyclobutanoyl peroxide but more versatile in its applications.

Comparison with Similar Compounds

  • Benzoyl peroxide
  • Hydrogen peroxide
  • Di-tert-butyl peroxide
  • Methyl ethyl ketone peroxide

Cyclobutanoyl peroxide stands out due to its unique cyclobutane ring structure, which imparts additional strain and reactivity compared to other peroxides.

Properties

CAS No.

1607-27-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

cyclobutanecarbonyl cyclobutanecarboperoxoate

InChI

InChI=1S/C10H14O4/c11-9(7-3-1-4-7)13-14-10(12)8-5-2-6-8/h7-8H,1-6H2

InChI Key

YVYXBIOZSJWLIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)OOC(=O)C2CCC2

Origin of Product

United States

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